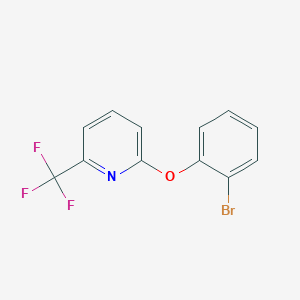

2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(2-bromophenoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3NO/c13-8-4-1-2-5-9(8)18-11-7-3-6-10(17-11)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNCRBFWZIQTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-bromophenol with 2,6-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.

Scientific Research Applications

Synthesis of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several methods, including:

- Nucleophilic Substitution : Utilizing the bromine atom as a leaving group to introduce the trifluoromethyl group.

- Cyclocondensation Reactions : Employing trifluoromethyl-containing building blocks for the construction of the pyridine ring.

The choice of synthesis method can affect the yield and purity of the final product, which is crucial for its subsequent applications.

Agrochemical Applications

The compound is primarily recognized for its role in developing agrochemicals. Trifluoromethylpyridines are known for their effectiveness as herbicides and fungicides. For instance:

- Herbicide Development : Compounds like Fluazifop-butyl, which incorporate trifluoromethylpyridine structures, have been commercialized for crop protection against various weeds. These compounds exhibit enhanced biological activity due to the unique properties conferred by the trifluoromethyl group .

- Fungicide Applications : The compound serves as an advanced intermediate in synthesizing fungicides, contributing to crop protection strategies against fungal diseases .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has garnered attention for its potential therapeutic effects:

- CNS Disorders : Research indicates that derivatives of this compound may be effective in treating central and peripheral nervous system disorders. The incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability .

- Clinical Trials : Several derivatives are currently undergoing clinical trials, showcasing their promise in drug development pipelines .

The biological activity of this compound can be attributed to:

- Enhanced Potency : The trifluoromethyl group increases the electron-withdrawing capacity of the molecule, enhancing its interaction with biological targets.

- Lower Toxicity Profiles : Compared to other halogenated compounds, derivatives exhibit lower toxicity, making them suitable candidates for further development in both agrochemical and pharmaceutical applications .

Case Studies

Here are notable case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Reactivity: The bromine atom at the 2-position (as in 2-Bromo-6-(trifluoromethyl)pyridine) facilitates nucleophilic aromatic substitution (SNAr), enabling derivatization for agrochemicals . Trifluoromethyl groups at the 6-position enhance electron-withdrawing effects, stabilizing the pyridine ring against metabolic degradation . Aminomethyl groups (e.g., in LOXL2 inhibitors) improve aqueous solubility and target binding affinity compared to halogens .

Biological Activity: 2-(Ethylsulfonyl)-6-methyl-4-(trifluoromethyl)pyridine (Table 1) inhibits kinases via sulfonyl group interactions with ATP-binding pockets, a mechanism distinct from bromophenoxy derivatives . 4-(Aminomethyl)-6-(trifluoromethyl)-2-phenoxypyridine derivatives exhibit irreversible inhibition of LOXL2, critical for antifibrotic therapy .

Synthetic Utility :

- 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine serves as a bifunctional scaffold for Suzuki-Miyaura cross-coupling, enabling access to polysubstituted pyridines .

- 2-Bromo-6-(trifluoromethyl)pyridin-3-amine undergoes palladium-catalyzed amination to generate bioactive heterocycles .

Table 2: Comparative Reactivity and Stability

Biological Activity

2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C12H8BrF3N

- Molecular Weight : 305.1 g/mol

- CAS Number : 1304866-66-7

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-bromo-5-(trifluoromethyl)pyridine and phenolic compounds.

- Reaction Conditions : The reaction is often conducted under controlled temperatures with appropriate catalysts such as palladium complexes to enhance yield and selectivity.

Research indicates that this compound interacts with various biological targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound has shown potential in modulating receptor activities, particularly in neurotransmitter systems.

Case Studies

-

Anticancer Activity :

- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. At concentrations of 10 µM, it induced apoptosis and inhibited cell proliferation by approximately 50% compared to control groups .

Cell Line IC50 (µM) Effect on Cell Viability (%) MDA-MB-231 10 50% HepG2 8 45% -

Neuroprotective Effects :

- In animal models, the compound demonstrated neuroprotective properties, potentially reversing symptoms of Parkinsonism. This effect was attributed to its interaction with dopamine receptors.

Pharmacological Applications

The compound's pharmacological profile suggests several potential applications:

- Antitumor Agents : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer therapies.

- Neurological Disorders : Given its effects on dopamine receptors, further exploration could lead to treatments for neurodegenerative diseases.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to fully evaluate its safety profile. Toxicity assays in normal cell lines revealed no significant adverse effects at therapeutic concentrations.

Q & A

Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.